From marine animal Axinella sp.

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

From marine animal Axinella sp. refers to a group of bioactive compounds derived from the marine sponge known as Axinella. These sponges are notable for their rich chemical diversity, producing various secondary metabolites that exhibit significant biological activities. The compounds extracted from Axinella sp. include alkaloids, peptides, and terpenoids, which have been studied for their potential therapeutic applications in medicine, particularly in oncology and infectious diseases .

The chemical structure of compounds from Axinella sp. includes complex arrangements such as diketopiperazines and other cyclic peptides. These compounds often undergo various reactions, including:

- Hydrolysis: Breaking down into simpler molecules in the presence of water.

- Cyclization: Formation of cyclic structures from linear precursors.

- Substitution reactions: Where one functional group in a compound is replaced by another.

For example, diketopiperazines from Axinella sp. can be synthesized through the condensation of amino acids followed by cyclization .

Compounds derived from Axinella sp. exhibit a wide range of biological activities:

- Anticancer properties: Certain peptides like axinastatin 1 have shown potent cytotoxicity against various cancer cell lines, including leukemia and ovarian cancer .

- Antimicrobial effects: Extracts from Axinella sp. have demonstrated activity against multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory effects: Some compounds inhibit the production of inflammatory mediators, thus potentially offering therapeutic benefits in inflammatory diseases .

The synthesis of bioactive compounds from Axinella sp. typically involves extraction and purification processes:

- Extraction: Marine sponges are harvested and subjected to solvent extraction using solvents like ethanol or methanol to obtain crude extracts.

- Fractionation: The crude extract is then fractionated using techniques such as column chromatography to isolate specific compounds.

- Characterization: Isolated compounds are characterized using spectroscopic methods (NMR, MS) to determine their structure and purity.

For instance, the extraction process for diketopiperazines involves soaking sponge material in ethanol followed by evaporation to yield concentrated extracts .

The unique properties of compounds from Axinella sp. have led to various applications:

- Pharmaceuticals: Due to their anticancer and antimicrobial properties, these compounds are being explored for drug development.

- Agriculture: Some metabolites may serve as natural pesticides or growth enhancers due to their bioactive nature .

- Cosmetics: Antioxidant properties make them suitable for use in skincare products.

Research on the interactions of Axinella sp. compounds with biological targets has revealed:

- Tubulin inhibition: Some compounds modulate tubulin polymerization, affecting cell division and proliferation .

- Enzyme inhibition: Certain metabolites act as inhibitors for enzymes involved in cancer progression and inflammation .

These interaction studies help elucidate the mechanisms through which these compounds exert their biological effects.

Several other marine-derived compounds share similarities with those from Axinella sp., including:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Homohalichondrin B | Halichondria spp. | Anticancer | Potent against various cancer lines |

| Hymenialdisine | Hymeniacidon spp. | Antimicrobial | Inhibits protein synthesis |

| Debromohymenialdisine | Hymeniacidon spp. | Cytotoxic | Known for high potency against leukemia cells |

| Axinastatin 1 | Axinella spp. | Anticancer | Specific cytotoxicity profile |

These comparisons highlight the unique structural features and biological activities that distinguish compounds from Axinella sp. from those derived from other marine organisms.

Marine sponges of the genus Axinella (Phylum Porifera, Class Demospongiae, Order Axinellida, Family Axinellidae) represent a taxonomically complex group with over 50 described species. Historically, morphological characteristics such as spicule architecture and growth form defined the genus. However, molecular phylogenetic studies have revealed significant polyphyly, necessitating reclassification of several species into genera like Cymbaxinella and Phakellia. For instance, Axinella cannabina was reallocated to the clade Acanthella, while Axinella damicornis now belongs to Cymbaxinella.

Axinella species exhibit a cosmopolitan distribution, predominantly inhabiting temperate and tropical marine ecosystems. Key species include:

- North Atlantic: Axinella infundibuliformis (prawn cracker sponge), found along western British and Irish coasts.

- Mediterranean: Axinella polypoides and Axinella dissimilis, thriving on rocky substrates at depths of 10–630 m.

- Indo-Pacific: Axinella aruensis and Axinella carteri, documented in Indonesian and Philippine waters.

This biogeographic diversity correlates with adaptations to varying ecological niches, influencing their chemical profiles.

Historical Overview of Natural Product Discovery from Axinella Genus

The chemical exploration of Axinella began in the late 20th century, driven by interest in their bioactive metabolites. Early studies identified brominated alkaloids like hymenialdisine and debromohymenialdisine from Axinella carteri, which exhibited cytotoxicity against lymphoma cells (ED₅₀: 1.8–3.9 µg/mL). The 1990s marked the discovery of manoalide-related compounds (e.g., secomanoalide) from Axinella spp., showing synergistic antimicrobial effects against fouling bacteria.

Recent advances have expanded the repertoire to nitrogenous terpenoids and pyrrololactam alkaloids:

- Axinellamines: Pyrrololactams like axinellamine E from South China Sea Axinella sp., displaying anti-inflammatory activity via nitric oxide inhibition.

- Isonitrile sesquiterpenoids: Unique to Axinella and related genera, implicated in chemical defense.

- Cyclodipeptides: Verpacamide A from Axinella polypoides, structurally analogous to pyrrole-imidazole alkaloid precursors.

Chemical Ecology and Biosynthetic Capacity of Axinella Sponges

Axinella sponges employ secondary metabolites for ecological interactions, including predator deterrence and biofilm inhibition. For example, Axinella verrucosa produces bromopyrrole alkaloids that suppress barnacle (Balanus trigonus) settlement, yet paradoxically hosts the same species in nature, suggesting habitat-specific chemical adaptations. The isonitrile terpenoids of Mediterranean Axinella spp. deter fish predation, while their sesquiterpene precursors (e.g., germacrene D) are synthesized via sponge-encoded terpene synthases.

Biosynthetic studies reveal dual origins for metabolites:

- Sponge-Specific Pathways: Enzymes like terpene synthase (TS) in Axinella sp. catalyze cyclization of farnesyl pyrophosphate into sesquiterpenes.

- Microbial Symbionts: Actinomycetes associated with Axinella sp. XZHN harbor nonribosomal peptide synthetase (NRPS) genes, linked to antimicrobial compound production.

The synergy between host and symbiont metabolism is exemplified by 3-bromo-hymenialdisine, a guanidine alkaloid proposed to arise from cyanide incorporation during terpene cyclization.

Significance in Marine Natural Products Research

Axinella sponges are keystone organisms in marine biodiscovery due to their structural novelty and pharmacological potential. Key contributions include:

- Drug Lead Candidates: Hymenialdisine derivatives inhibit kinases involved in cancer and neurodegenerative diseases.

- Ecological Insights: Metabolites like axiphenylalaninium from A. polypoides illuminate sponge-microbe communication.

- Biotechnological Models: The TS enzymes of Axinella spp. offer templates for engineering terpenoid biosynthesis.

The marine sponge genus Axinella, belonging to the class Demospongiae, order Halichondrida, and family Axinellidae, represents one of the most prolific sources of bioactive secondary metabolites in the marine environment [2] [30]. With approximately 20 species distributed worldwide, Axinella sponges have evolved sophisticated chemical defense mechanisms that have yielded a remarkable diversity of structurally complex natural products [2] [30]. These secondary metabolites serve multiple ecological functions, including defense against predators, prevention of microbial fouling, and mediation of interspecies interactions within marine ecosystems [1] [14].

Alkaloids as Predominant Metabolites

Alkaloids constitute the dominant class of secondary metabolites isolated from Axinella species, representing the most extensively studied and structurally diverse group of compounds from these marine organisms [12] [23]. The alkaloid content of Axinella sponges demonstrates remarkable chemical complexity, with over 140 derivatives documented across various structural subclasses [3]. These nitrogenous compounds exhibit significant taxonomic specificity, often serving as chemical markers for phylogenetically related sponge families [2] [10].

Pyrrole-Imidazole Alkaloids (PIAs)

Pyrrole-imidazole alkaloids represent the most characteristic and abundant secondary metabolites isolated from Axinella species [7] [8]. These compounds are distinguished by their unique structural framework comprising pyrrole and imidazole ring systems, often substituted with bromine atoms [5] [7]. The pyrrole-imidazole alkaloid family encompasses more than 220 different compounds, with Axinella sponges contributing significantly to this chemical diversity [10] [13].

The prototypical pyrrole-imidazole alkaloid oroidin serves as the foundational biosynthetic precursor for most members of this family [5] [39]. Oroidin, with the molecular formula C11H11Br2N5O2 and molecular weight 387.05 daltons, was originally isolated from Agelas species but has subsequently been identified in multiple Axinella species [39] [24]. The compound exhibits a characteristic ultraviolet absorption maximum at 270 nanometers, indicative of the conjugated pyrrole-imidazole chromophore [39].

Hymenialdisine represents another significant pyrrole-imidazole alkaloid isolated from Axinella species, particularly Axinella carteri and Axinella verrucosa [12] [27]. This compound demonstrates potent kinase inhibitory activity, with particular efficacy against cyclin-dependent kinase-1 [27]. Structural analysis reveals hymenialdisine possesses the same molecular formula as oroidin (C11H11Br2N5O2) but differs in the oxidation state and connectivity of the imidazole ring system [12] [23].

The dimeric pyrrole-imidazole alkaloids represent a structurally more complex subset, exemplified by compounds such as axinellamine A [8] [43]. Axinellamine A possesses the molecular formula C22H23Br4ClN10O4 with a molecular weight of 846.6 daltons, demonstrating the remarkable structural complexity achievable through biosynthetic dimerization processes [43]. These dimeric structures exhibit unique topologies and high nitrogen content, making them challenging targets for total synthesis [8] [9].

Pyrrololactam Alkaloids

Pyrrololactam alkaloids constitute a distinct structural subclass characterized by the presence of lactam functionality within the pyrrole ring system [11] [29]. The most notable example from Axinella species is axinellamine E, isolated from South China Sea specimens of Axinella species [11] [29]. This compound possesses the molecular formula C15H18N4O3 and a molecular weight of 302.3 daltons [11] [29].

Axinellamine E demonstrates the structural diversity possible within the pyrrololactam framework, incorporating both pyrrole and lactam functionalities within a bicyclic scaffold [11]. The compound exhibits anti-inflammatory activity through inhibition of nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells [11]. Spectroscopic analysis reveals characteristic nuclear magnetic resonance signals consistent with the pyrrololactam structure, including distinctive carbonyl resonances and alpha-methine protons [11].

The biosynthetic relationship between pyrrololactam alkaloids and other pyrrole-imidazole alkaloids suggests these compounds may arise through oxidative rearrangement of precursor molecules [11]. This structural transformation involves the formation of lactam bonds through cyclization reactions, creating the characteristic bicyclic framework observed in axinellamine E and related compounds [11].

Brominated and Halogenated Alkaloids

Brominated and halogenated alkaloids represent a significant proportion of the alkaloid content in Axinella species, reflecting the abundance of bromide ions in marine environments and the enzymatic halogenation capabilities of marine sponges [3] [22]. These compounds demonstrate the sophisticated halogenation chemistry employed by Axinella sponges in their secondary metabolite biosynthesis [21] [22].

The compound 3-bromo-hymenialdisine exemplifies the halogenated alkaloid class, possessing the molecular formula C11H10Br3N5O2 and molecular weight 465.96 daltons [12] [23]. This tribrominated derivative demonstrates enhanced molecular complexity compared to its dibrominated analog hymenialdisine [12] [23]. The additional bromine substitution significantly alters the compound's physicochemical properties and biological activity profile [12] [23].

Debromohymenialdisine represents the opposite extreme of halogenation, containing only a single bromine atom with molecular formula C11H12BrN5O2 and molecular weight 308.15 daltons [12] [23]. This compound demonstrates that Axinella species can produce alkaloids across the entire spectrum of bromination states, from fully halogenated to minimally brominated structures [12] [23].

The distribution pattern of brominated alkaloids in Axinella species collected from different geographical locations remains qualitatively consistent, suggesting that halogenation represents an intrinsic biosynthetic capability rather than an environmentally influenced modification [12] [23]. This observation supports the hypothesis that brominated alkaloid production reflects endogenous enzymatic processes within the sponge or its associated microbial symbionts [12] [23].

Indole Derivatives and Other Nitrogenous Compounds

Indole derivatives constitute an important subclass of nitrogenous compounds isolated from Axinella species, demonstrating the biosynthetic versatility of these marine organisms [18] [26]. The compound 1-(1H-indol-3-yl)-2,3-dihydroxy-5-methyl-hexane represents a novel indole alkaloid isolated from South China Sea Axinella specimens [18] [26]. This compound possesses the molecular formula C15H23NO3 and molecular weight 265.3 daltons [18] [26].

The structural analysis of indole derivatives from Axinella reveals significant modification of the basic indole scaffold through the incorporation of hydroxylated aliphatic side chains [18] [26]. These modifications suggest complex biosynthetic pathways involving tryptophan-derived precursors and subsequent enzymatic elaboration [18] [26]. The presence of multiple hydroxyl groups indicates oxidative modification processes during biosynthesis [18] [26].

Modified amino acid derivatives represent another category of nitrogenous compounds, exemplified by axiphenylalaninium and axityrosinium isolated from Mediterranean Axinella polypoides [6] [37]. Axiphenylalaninium possesses the molecular formula C10H14N2O3 with molecular weight 210.23 daltons, while axityrosinium has the formula C10H14N2O4 and molecular weight 226.23 daltons [6] [37]. These compounds demonstrate post-translational modification of standard amino acids through quaternization and additional functional group incorporation [6] [37].

The betaine polyaxibetaine represents a unique pyridinium derivative isolated from Axinella polypoides [37]. This compound, with molecular formula C8H10N2O3 and molecular weight 182.18 daltons, demonstrates the capacity of Axinella species to produce zwitterionic alkaloids [37]. The structural elucidation required extensive spectroscopic analysis including electronic circular dichroism studies to determine absolute configuration [37].

Terpenoid Compounds

Terpenoid compounds represent the second major class of secondary metabolites produced by Axinella species, demonstrating remarkable structural diversity and biosynthetic complexity [17] [20]. These compounds arise through the mevalonate or methylerythritol phosphate pathways, leading to the formation of various cyclized and functionalized terpenoid scaffolds [17] [20]. The terpenoid content of Axinella sponges includes both linear and highly cyclized structures, often bearing multiple functional groups [17] [20].

Triterpenoids: 3β-Hydroxylup-20(29)-ene Derivatives

The lupane-type triterpenoids represent the most extensively characterized terpenoid class from Axinella species, with 3β-hydroxylup-20(29)-ene serving as the prototypical structure [4] [20]. This compound, isolated from Axinella infundibuliformis, possesses the molecular formula C30H50O and molecular weight 426.7 daltons [4]. The lupane skeleton demonstrates the sophisticated cyclization chemistry achievable through triterpene biosynthesis in marine sponges [4] [20].

The compound 3β-hydroxylup-20(29)-en-28-oic acid represents an oxidized derivative of the basic lupane framework [4]. This carboxylic acid derivative possesses the molecular formula C30H48O3 and molecular weight 456.7 daltons [4]. The presence of both hydroxyl and carboxylic acid functionalities indicates multiple oxidative modifications during biosynthesis [4].

A third lupane derivative, 3-oxo-lup-20(29)-en-28-oic acid, demonstrates further oxidative elaboration of the triterpene scaffold [4]. The conversion of the 3β-hydroxyl group to a ketone functionality represents an additional level of biosynthetic modification [4]. These lupane-type triterpenoids exhibit antimicrobial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa [4].

The structural elucidation of lupane-type triterpenoids from Axinella species required extensive nuclear magnetic resonance spectroscopy analysis [4]. The characteristic spectroscopic signatures include distinctive methyl group patterns, olefinic proton signals, and carbon resonances consistent with the pentacyclic lupane framework [4].

Other Terpenoid Structures in Axinella

The sodwanone family of triterpenoids represents one of the most structurally complex and biologically active terpenoid classes isolated from Axinella species [17] [41]. Sodwanone A, with molecular formula C30H46O4 and molecular weight 454.7 daltons, demonstrates a unique oxidized triterpene structure isolated from Axinella weltneri [17] [41]. The sodwanone framework incorporates multiple ring systems and oxygen functionalities, representing significant deviation from conventional triterpene structures [17] [41].

Sodwanone S exemplifies the structural diversity possible within this terpenoid family [45] [41]. This compound possesses the molecular formula C30H50O5 and molecular weight 502.7 daltons [45]. The structure incorporates an unusual oxepane-cyclohexane ring system, demonstrating unprecedented skeletal rearrangements during biosynthesis [45]. High-resolution electrospray ionization mass spectrometry confirmed the molecular formula, requiring six degrees of unsaturation [45].

The carbon-13 nuclear magnetic resonance spectrum of sodwanone S reveals the presence of multiple quaternary carbons and distinctive oxygen-bearing carbon atoms [45]. The structural elucidation required extensive two-dimensional nuclear magnetic resonance experiments to establish connectivity patterns and stereochemical relationships [45]. The biological evaluation of sodwanone S against thirteen human tumor cell lines demonstrated significant cytotoxic activity [45].

Additional sodwanone derivatives, including sodwanones B through I, have been isolated from various Axinella weltneri collections [17] [20]. These compounds demonstrate the remarkable biosynthetic potential of Axinella species to generate structurally diverse triterpene frameworks [17] [20]. The cytotoxic activities of sodwanone derivatives range from submicromolar to low micromolar concentrations against various cancer cell lines [20].

Steroids: 24beta-methylcholasta Derivatives

Steroid compounds represent an important but less extensively studied class of secondary metabolites from Axinella species [18] [26]. The compound 24beta-methylcholasta-1,8,14,22,25-penten-3-one-5alpha-ol exemplifies the structural complexity achievable within the steroid framework in marine sponges [18] [26]. This compound possesses the molecular formula C30H46O2 and molecular weight 442.7 daltons [18] [26].

The structural analysis of this steroid reveals multiple sites of unsaturation within the cholesterol-derived framework [18] [26]. The presence of five double bonds significantly alters the conformational flexibility and biological activity compared to conventional steroids [18] [26]. The ketone functionality at position 3 and hydroxyl group at position 5alpha indicate specific oxidative modifications during biosynthesis [18] [26].

Additional steroid derivatives identified in Axinella species include 24beta-methylcholasta-7,22,25-triene-3beta,5alpha,6beta-triol [26]. This compound demonstrates alternative oxidation patterns within the steroid framework, incorporating three hydroxyl groups and three double bonds [26]. The stereochemical assignments require extensive nuclear magnetic resonance analysis and comparison with known steroid structures [26].

The biological significance of steroid compounds in Axinella species remains less well understood compared to alkaloid and terpenoid metabolites [18] [26]. However, the structural complexity and specific substitution patterns suggest these compounds may serve important ecological functions within the sponge's chemical defense system [18] [26].

Other Structural Classes

Beyond the major classes of alkaloids, terpenoids, and steroids, Axinella species produce a diverse array of secondary metabolites representing various other structural categories [2] [31]. These compounds demonstrate the remarkable biosynthetic versatility of these marine organisms and their capacity to generate structurally unique natural products [2] [31].

Cyclodipeptides constitute an important class of secondary metabolites, exemplified by verpacamide A isolated from Axinella vaceleti [33] [34]. This compound possesses the molecular formula C11H17N5O2 and molecular weight 267.28 daltons [33]. Verpacamide A incorporates both proline and arginine residues within a cyclic dipeptide framework [33]. The compound serves as a potential biosynthetic precursor to pyrrole-imidazole alkaloids [33] [34].

Glycolipid compounds, particularly cerebrosides, represent another significant structural class [1] [36]. Cerebroside isolated from Axinella donnani demonstrates potent antibacterial and anti-biofilm activities [1] [14]. These compounds incorporate both carbohydrate and lipid components, reflecting complex biosynthetic pathways involving both primary and secondary metabolism [36] [38].

Nucleoside derivatives constitute an additional structural category, including compounds such as C2-α-d-mannopyranosyl-l-tryptophan and N3,5′-cycloxanthosine isolated from Axinella polypoides [2] [6]. These compounds demonstrate modification of standard nucleoside structures through glycosylation and cyclization reactions [2] [6]. The compound palythine, with molecular formula C10H14N2O3 and molecular weight 210.23 daltons, serves ultraviolet protection functions [2] [6].

Amino acid derivatives beyond the modified amino acids described earlier include taurine and related compounds [32] [2]. Taurine, with molecular formula C2H7NO3S and molecular weight 125.15 daltons, serves important osmoregulatory functions in marine organisms [32] [2]. The presence of sulfonic acid functionality distinguishes these compounds from conventional amino acids [32].

The betaine polyaxibetaine represents a unique pyridinium derivative that demonstrates the capacity of Axinella species to produce zwitterionic compounds [37] [2]. The structural elucidation of such compounds requires specialized spectroscopic techniques including electronic circular dichroism to determine absolute stereochemistry [37].

| Compound Class | Representative Compounds | Molecular Formula Range | Key Structural Features | Biological Activities |

|---|---|---|---|---|

| Pyrrole-Imidazole Alkaloids | Oroidin, Hymenialdisine, Axinellamine A | C11H11Br2N5O2 to C22H23Br4ClN10O4 | Brominated pyrrole-imidazole frameworks | Kinase inhibition, cytotoxicity |

| Pyrrololactam Alkaloids | Axinellamine E | C15H18N4O3 | Lactam-containing pyrrole systems | Anti-inflammatory activity |

| Brominated Alkaloids | 3-Bromo-hymenialdisine | C11H10Br3N5O2 | Multiple bromine substitutions | Cytotoxic activity |

| Indole Derivatives | 1-(1H-indol-3-yl)-2,3-dihydroxy-5-methyl-hexane | C15H23NO3 | Modified indole scaffolds | Under investigation |

| Triterpenoids | Sodwanone A, 3β-Hydroxylup-20(29)-ene | C30H46O4 to C30H50O5 | Complex polycyclic frameworks | Cytotoxic, antimicrobial |

| Steroids | 24beta-methylcholasta derivatives | C30H46O2 | Modified cholesterol frameworks | Under investigation |

| Cyclodipeptides | Verpacamide A | C11H17N5O2 | Cyclic dipeptide structures | Biosynthetic precursors |

| Glycolipids | Cerebroside | Variable | Carbohydrate-lipid conjugates | Antibacterial, anti-biofilm |

Axinellamine A: Molecular Architecture

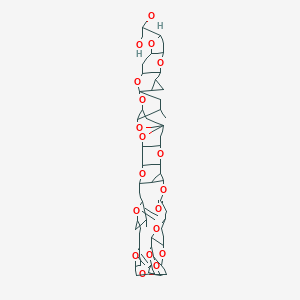

Axinellamine A represents one of the most structurally complex dimeric pyrrole-imidazole alkaloids isolated from marine sponges of the genus Axinella [1] [2]. The compound possesses the molecular formula C₂₂H₂₃Br₄ClN₁₀O₄ with a molecular weight of 846.6 daltons [3] [4]. The molecular architecture of axinellamine A is characterized by a densely functionalized tetracyclic core structure featuring an unprecedented polycyclic skeleton with a remarkably high nitrogen and halogen content, exhibiting a C:N:X ratio of approximately 4:2:1 [1] [2].

The tetracyclic framework of axinellamine A consists of a complex arrangement of 5-5-5-6 membered ring systems [5]. The molecule contains ten nitrogen atoms distributed throughout various heterocyclic moieties, including two guanidine units and two dibromopyrrole carboxamide side chains [1] [2]. The structural complexity is further enhanced by the presence of four bromine atoms and one chlorine atom strategically positioned within the polycyclic scaffold [3] [4].

A distinctive structural feature of axinellamine A is the spiro-quaternary center at C14, which creates a rigid three-dimensional architecture [1] [6]. The compound exhibits β-hydroxyl configuration at specific stereogenic centers, distinguishing it from its closely related congener axinellamine B [3] [4]. The chlorine atom at position C13 represents a critical structural element that contributes to the molecule's biological activity and chemical stability [1] [2].

The molecular architecture incorporates two dibromopyrrole-2-carboxamide units connected through an intricate polycyclic core [1] [2]. These pyrrole units are substituted at positions 4 and 5 with bromine atoms, a common structural motif observed throughout the pyrrole-imidazole alkaloid family [7]. The carboxamide functionalities serve as linkers connecting the pyrrole rings to the central tetracyclic scaffold through methyleneamino bridges [1] [2].

Axinellamine B: Structural Variations

Axinellamine B shares the identical molecular formula C₂₂H₂₃Br₄ClN₁₀O₄ and molecular weight of 846.6 daltons with axinellamine A, yet exhibits distinct stereochemical differences that significantly impact its biological properties [4] [2]. The primary structural variation between axinellamines A and B lies in the stereochemical configuration of specific hydroxyl-bearing stereogenic centers within the tetracyclic core [1] [6].

While axinellamine A possesses β-hydroxyl configuration, axinellamine B exhibits α-hydroxyl configuration at corresponding positions [3] [4]. This stereochemical distinction represents the sole structural difference between these two natural products, yet it profoundly influences their conformational preferences and biological activities [1] [6]. The α-configuration in axinellamine B results in altered three-dimensional positioning of critical functional groups, affecting intermolecular interactions and receptor binding properties [8].

The tetracyclic core structure of axinellamine B maintains the same 5-5-5-6 membered ring arrangement observed in axinellamine A [5]. The compound retains all ten nitrogen atoms, four bromine atoms, and single chlorine atom present in its structural isomer [4]. The spiro-quaternary center at C14 and the chlorine substitution at C13 remain unchanged, preserving the fundamental architectural framework that defines the axinellamine structural class [1] [6].

The dibromopyrrole carboxamide side chains in axinellamine B maintain identical substitution patterns and connectivity to those observed in axinellamine A [1] [2]. However, the altered stereochemistry of the central core influences the spatial orientation of these peripheral pyrrole units, potentially affecting their participation in biological interactions [8]. This stereochemical variation demonstrates the exquisite structural precision required for optimal biological activity within the pyrrole-imidazole alkaloid family [7].

Axinellamine E: A Novel Pyrrololactam Alkaloid

Axinellamine E represents a structurally distinct member of the axinellamine family, featuring a novel pyrrololactam alkaloid scaffold that differs significantly from the traditional dimeric pyrrole-imidazole architecture characteristic of axinellamines A and B [9] [10] [11]. This compound was isolated from Axinella sp. collected from the South China Sea and represents the first pyrrololactam alkaloid identified within the axinellamine structural series [9] [10] [11].

The structural characterization of axinellamine E was accomplished through comprehensive spectroscopic analysis employing one-dimensional and two-dimensional nuclear magnetic resonance techniques, complemented by high-resolution electrospray ionization mass spectrometry [9] [10] [11]. The planar structure determination revealed a unique pyrrololactam core that distinguishes this compound from previously characterized axinellamine derivatives [9] [10] [11].

Unlike the complex tetracyclic dimeric architecture of axinellamines A and B, axinellamine E features a simplified monomeric structure based on a pyrrololactam scaffold [9] [10] [11]. This structural deviation suggests alternative biosynthetic pathways operating within Axinella species, potentially involving different oxidative cyclization patterns or precursor molecules [9] [10] [11]. The compound lacks the characteristic dibromopyrrole carboxamide units and complex nitrogen-rich heterocyclic arrangements typical of classical axinellamines [9] [10] [11].

The discovery of axinellamine E expands the structural diversity of metabolites produced by Axinella sponges and provides insight into the biosynthetic flexibility of these marine organisms [9] [10] [11]. The pyrrololactam framework represents a previously unrecognized structural class within the broader axinellamine family, suggesting that Axinella species possess the biochemical machinery to generate structurally diverse alkaloid scaffolds beyond the traditional pyrrole-imidazole dimeric architecture [9] [10] [11].

Stereochemistry and Conformational Analysis

The stereochemical analysis of axinellamines represents one of the most challenging aspects of their structural characterization due to the presence of eight contiguous stereogenic centers within the densely functionalized polycyclic framework [6] [12]. The absolute configuration determination has been accomplished through a combination of advanced spectroscopic techniques, chemical correlation studies, and computational methods [6] [12].

The configurational analysis of tetracyclic dimeric pyrrole-imidazole alkaloids, including the axinellamines, has been significantly advanced through the application of a floating chirality approach that systematically evaluates stereochemical relationships [12]. This methodology enables the unambiguous assignment of absolute configurations even in the absence of crystallographic data, which has been particularly challenging for these highly polar, non-crystalline compounds [6] [12].

Nuclear magnetic resonance coupling constants play a crucial role in stereochemical assignments for pyrrole-imidazole alkaloids [13] [14]. The analysis of vicinal coupling constants, particularly those involving protons on the cyclopentyl core, provides critical information about the relative spatial arrangements of substituents [13] [14]. For axinellamines, key coupling constants between H-11 and H-12 have been instrumental in establishing the stereochemical relationship between adjacent stereogenic centers [6] [15].

The conformational analysis of axinellamines reveals a relatively rigid polycyclic structure due to the presence of multiple ring constraints and the spiro-quaternary center [6] [16]. The trans-fused azabicyclo[3.3.0]octane core adopts a well-defined conformation that positions critical functional groups in precise three-dimensional arrangements [16]. This conformational rigidity contributes to the high biological specificity observed for these natural products [8].

Circular dichroism spectroscopy has provided additional stereochemical information for axinellamines, particularly in distinguishing between enantiomeric forms [2] [6]. The characteristic Cotton effects observed in the electronic circular dichroism spectra correlate with specific stereochemical arrangements and have been validated through comparison with synthetic materials of known absolute configuration [2] [6]. The CD spectra of synthetic axinellamines match those of natural products, confirming the accuracy of stereochemical assignments [2] [6].

Biosynthetic Pathways and Precursors

The biosynthetic pathways leading to axinellamine formation represent one of the most intriguing aspects of pyrrole-imidazole alkaloid biochemistry [6] [17] [7]. Current understanding suggests that these complex dimeric structures arise through oxidative coupling and rearrangement processes involving simpler monomeric precursors derived from amino acid metabolism [6] [17] [7].

The proposed biosynthetic pathway begins with the formation of fundamental building blocks, including oroidin, clathrodin, and hymenidin, which serve as monomeric precursors for more complex alkaloid structures [17] [7]. These building blocks are believed to originate from amino acid precursors, particularly proline, lysine, ornithine, and potentially histidine or arginine [17] [7]. The incorporation of these amino acids into the pyrrole-imidazole framework involves complex enzymatic transformations that remain incompletely understood [17] [7].

The formation of axinellamines appears to proceed through a series of oxidative dimerization and cyclization reactions [6] [17]. The proposed pathway involves the initial formation of sceptrin through [2+2] dimerization of oroidin units, followed by rearrangement to ageliferin via a vinylcyclobutane rearrangement mechanism [6] [17]. Further oxidative transformations of ageliferin or related intermediates lead to the formation of a hypothetical "pre-axinellamine" intermediate that serves as the direct precursor to the axinellamine family [6] [17].

The "Scheuer rearrangement" represents a critical transformation in axinellamine biosynthesis, involving oxidative ring contraction that establishes the characteristic tetracyclic core structure [1] [6]. This rearrangement process has been successfully demonstrated in synthetic studies and is believed to occur through dirigent oxidation mechanisms involving the strategic positioning of hydroxyl groups [1] [6]. The rearrangement creates the complex polycyclic architecture characteristic of axinellamines while establishing multiple stereogenic centers in a highly controlled manner [1] [6].

The introduction of halogen substituents, particularly the chlorine atom at C13, appears to occur through specialized halogenase enzymes that utilize halide ions and oxidants to achieve regioselective halogenation [1] [6]. The timing of halogenation within the overall biosynthetic sequence remains uncertain, though evidence suggests that chlorine introduction may occur at multiple stages of the pathway [1] [6]. The bromine substitution on the pyrrole rings likely occurs through similar enzymatic halogenation processes acting on the dibromopyrrole carboxamide precursors [7].

Comparative Analysis with Related Dimeric Alkaloids

The axinellamines belong to the broader family of dimeric pyrrole-imidazole alkaloids, which includes structurally related compounds such as the massadines, palau'amine, and ageliferins [18] [19] [5]. Comparative structural analysis reveals both fundamental similarities and distinctive differences that illuminate structure-activity relationships within this alkaloid family [18] [19] [5].

The massadines represent the closest structural relatives to the axinellamines, sharing the identical tetracyclic [3+2] dimeric architecture and 5-5-5-6 membered ring arrangement [18] [19] [5]. The primary distinction lies in the substitution pattern at position C13, where massadines bear hydroxyl or methoxy groups instead of the chlorine atom characteristic of axinellamines [18] [19] [5]. This substitution difference significantly impacts biological activity, with axinellamines generally exhibiting superior antibacterial properties compared to massadines [8] [20].

Palau'amine exhibits a more complex hexacyclic [3+2] dimeric structure featuring a unique trans-azabicyclo[3.3.0]octane substructure unprecedented among natural products [18] [19] [21]. The hexacyclic architecture of palau'amine includes two additional ring systems compared to the tetracyclic axinellamines, resulting in a 5-5-5-5-5-6 membered ring arrangement [18] [19] [21]. Despite this increased complexity, palau'amine shares the same fundamental dimeric connectivity pattern and halogen substitution profile with axinellamines, including the characteristic C13 chlorine atom [18] [19] [21].

The ageliferins represent a distinct dimeric subclass characterized by [4+2] dimerization patterns that differ from the [3+2] connectivity observed in axinellamines [18] [19]. The tetracyclic framework of ageliferins features a 5-5-6-5 membered ring arrangement that contrasts with the 5-5-5-6 system of axinellamines [18] [19]. Ageliferins lack the C13 chlorine substitution characteristic of axinellamines and instead feature different halogenation patterns that affect their biological properties [18] [19].

The structural comparison reveals that all dimeric pyrrole-imidazole alkaloids share common features including high nitrogen content (10-11 nitrogen atoms), extensive halogen substitution (typically four bromine atoms), and dibromopyrrole carboxamide side chains [18] [19] [5]. However, the specific ring connectivity patterns, stereochemical arrangements, and substitution variations create distinct three-dimensional architectures that confer unique biological activities [18] [19] [5]. The axinellamines' combination of tetracyclic [3+2] dimeric structure and C13 chlorine substitution appears to optimize their antibacterial and anti-tubercular activities, distinguishing them as particularly promising therapeutic leads within this alkaloid family [20] [8].

| Compound Family | Core Structure | Ring System | Halogen Pattern | Nitrogen Content | Unique Features |

|---|---|---|---|---|---|

| Axinellamines A/B | Tetracyclic [3+2] dimer | 5-5-5-6 membered rings | 4 Br + 1 Cl | 10 N atoms | C13 chlorine, spiro-configuration |

| Massadines | Tetracyclic [3+2] dimer | 5-5-5-6 membered rings | 4 Br | 10 N atoms | C13 hydroxyl or methoxy |

| Palau'amine | Hexacyclic [3+2] dimer | 5-5-5-5-5-6 membered rings | 4 Br + 1 Cl | 11 N atoms | Trans-azabicyclo[3.3.0]octane core |

| Ageliferins | Tetracyclic [4+2] dimer | 5-5-6-5 membered rings | 4 Br | 10 N atoms | Different dimerization pattern |